2-(2-Cyclohexylethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyclohexylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTUTPVZLUCHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548017-44-2 | |
| Record name | 2-(2-cyclohexylethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 2 Cyclohexylethoxy Benzaldehyde and Its Structural Analogues
Strategic Approaches to Ether Bond Formation in Ortho-Substituted Systems
The construction of the ether bond in 2-(2-Cyclohexylethoxy)benzaldehyde is a critical step that can be achieved through several strategic approaches. These methods are tailored to address the challenges associated with ortho-substituted aromatic systems, such as steric hindrance and regioselectivity.
Optimized Williamson Ether Synthesis Protocols for Cyclohexylethoxy Integration
The Williamson ether synthesis, a long-standing and reliable method, remains a cornerstone for forming ether linkages. masterorganicchemistry.comrichmond.edu This S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this would typically involve the reaction of salicylaldehyde (B1680747) with a suitable 2-cyclohexylethyl halide.
To enhance the efficiency of this classic transformation, particularly for sterically demanding substrates, optimized protocols are employed. Key to this optimization is the choice of base, solvent, and reaction conditions. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenolic hydroxyl group of salicylaldehyde, thereby generating the more potent nucleophile, the corresponding phenoxide. richmond.edu Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are preferred to solvate the cation without hindering the nucleophile. richmond.edu
Recent advancements have focused on improving yields and minimizing side reactions. For instance, the use of cesium carbonate (Cs₂CO₃) as a base in acetonitrile (B52724) has shown to be effective for the synthesis of related 4-alkoxybenzyl alcohols. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields. The reaction between 4-hydroxybenzaldehyde (B117250) and (2-bromoethyl)cyclohexane (B41411) to form 4-(2-cyclohexylethoxy)benzaldehyde has been successfully carried out under Williamson ether synthesis conditions, demonstrating the viability of this approach for similar isomers.
| Reactants | Base/Solvent | Conditions | Product | Yield |
| Salicylaldehyde, (2-Bromoethyl)cyclohexane | NaH / DMF | Room Temp. | This compound | Good |
| 4-Hydroxybenzyl alcohol, Bromoalkane | Cs₂CO₃ / Acetonitrile | Reflux | 4-Alkoxybenzyl alcohol | High |
| 2-(Hydroxymethyl)-15-crown-5, 1,10-Dibromodecane | NaH / DMF | Room Temp. | 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether | Not specified |
Metal-Catalyzed Cross-Coupling Strategies for Aryl Ether Construction
Modern synthetic chemistry offers powerful alternatives to the Williamson ether synthesis, primarily through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann reactions are prominent examples that have revolutionized the formation of carbon-heteroatom bonds, including aryl ethers. wikipedia.orgresearchgate.net
The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers under milder conditions than traditional methods. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol. For the synthesis of this compound, this would involve coupling 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) with 2-cyclohexylethanol (B1346017). The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net
The Ullmann condensation , a copper-catalyzed reaction, is another established method for forming diaryl ethers and, by extension, alkyl aryl ethers. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. wikipedia.org This method would involve the reaction of a 2-halobenzaldehyde with the sodium or potassium salt of 2-cyclohexylethanol in the presence of a copper catalyst.
| Reaction | Catalyst/Ligand | Substrates | Conditions |
| Buchwald-Hartwig Ether Synthesis | Pd(OAc)₂ / Bulky Phosphine Ligand | Aryl Halide, Alcohol | Moderate Temperature |
| Ullmann Condensation | CuI / Phenanthroline | Aryl Halide, Alkoxide | Elevated Temperature |
Regioselective Functionalization of Phenolic Precursors
The regioselective functionalization of phenols is a powerful strategy that allows for the precise introduction of substituents at specific positions on the aromatic ring. researchgate.netnih.gov For the synthesis of this compound, this approach would involve the ortho-functionalization of a phenol (B47542) that already bears the cyclohexylethoxy group.
Various methods have been developed to achieve high regioselectivity in the functionalization of phenols. nih.govacs.orgbohrium.com One approach involves the use of directing groups that coordinate to a metal catalyst and direct the functionalization to the ortho position. nih.gov Another strategy relies on the inherent reactivity of the phenol, where the hydroxyl group activates the ortho and para positions towards electrophilic attack. By carefully controlling the reaction conditions and the nature of the electrophile, selective ortho-functionalization can be achieved. For instance, rhenium-catalyzed alkenylation of phenols has been shown to occur with high regioselectivity at the ortho position. bohrium.com
Precision Functionalization of the Benzaldehyde (B42025) Core
The introduction of the aldehyde group at the ortho position of the cyclohexylethoxy-substituted benzene (B151609) ring is another critical aspect of the synthesis. Several techniques allow for this precise functionalization.
Ortho-Directed Metallation and Formylation Techniques
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.net This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. semanticscholar.org
In the context of synthesizing this compound, the ether oxygen of the cyclohexylethoxy group can act as a directing group, facilitating lithiation at the ortho position. The reaction of 1,3-dialkoxybenzenes with n-butyllithium followed by formylation with DMF has been shown to introduce the formyl group with high regioselectivity between the two ortho-directing alkoxy groups. semanticscholar.org This method has been successfully applied to the synthesis of various 2,6-dialkoxybenzaldehydes. semanticscholar.org
| Substrate | Reagents | Product | Yield |
| 1,3-Dimethoxybenzene | n-BuLi, DMF | 2,6-Dimethoxybenzaldehyde | Moderate |
| N,N-Diethylbenzamides | sec-BuLi, TMEDA, Electrophile | ortho-Substituted Benzamides | Moderate to Excellent |
| N,N-Diisopropyl-2-naphthylamide | Ortho-lithiation/formylation | Formylated Naphthylamide | Not specified |
Selective Oxidation Pathways from Corresponding Alcohols or Methyl Groups
An alternative approach to the aldehyde functionality is through the selective oxidation of a precursor, such as a corresponding benzyl (B1604629) alcohol or a methyl group.
The oxidation of a primary benzyl alcohol to an aldehyde is a common transformation in organic synthesis. Numerous reagents and conditions have been developed to achieve this selectively, avoiding over-oxidation to the carboxylic acid. rsc.orgorganic-chemistry.orggordon.edu For the synthesis of this compound, the precursor would be 2-(2-Cyclohexylethoxy)benzyl alcohol. This alcohol could be synthesized, for example, by the reduction of a corresponding ester or by the reaction of a suitable organometallic reagent with formaldehyde.
Modern oxidation methods often employ catalytic systems that are more environmentally friendly than traditional stoichiometric reagents like chromium-based oxidants. For example, cobalt single atoms supported on nitrogen-doped carbon have shown excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity. rsc.org Photochemical methods using catalysts like Eosin Y and molecular oxygen also provide a green and efficient route for this transformation. organic-chemistry.org
Alternatively, if the starting material were 2-(2-Cyclohexylethoxy)toluene, the methyl group could be selectively oxidized to an aldehyde. This transformation is more challenging but can be achieved using specific catalytic systems.
| Precursor | Reagent/Catalyst | Conditions | Product | Selectivity/Yield |
| Benzyl alcohol | Co₁/NC | O₂, Heat | Benzaldehyde | ~99.9% Selectivity |
| Benzyl alcohol | Eosin Y, O₂ | Blue LED | Benzaldehyde | 68-93% Yield |
| Primary alcohols | N-Chlorosuccinimide, Oxoammonium salts | Biphasic system | Aldehydes | High chemoselectivity |
Catalytic Systems in the Synthesis of this compound
The introduction of a 2-cyclohexylethoxy group at the ortho position of benzaldehyde is typically achieved via the Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with a suitable 2-cyclohexylethyl halide. The efficiency and selectivity of this O-alkylation, as well as alternative C-H activation routes, are highly dependent on the catalytic system employed.
Catalysts are central to modern organic synthesis, offering pathways that are faster, more selective, and require less energy than stoichiometric reactions. acs.org Both homogeneous and heterogeneous catalysts have been explored for the synthesis of aromatic ethers like this compound, each presenting distinct advantages and disadvantages. baranlab.orgmdpi.com
Homogeneous catalysts , which operate in the same phase as the reactants, offer high activity and selectivity due to well-defined active sites and the potential for ligand tuning. baranlab.orgmdpi.com For the O-alkylation of phenols, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) are effective in facilitating the reaction between a water-soluble phenoxide and a water-insoluble alkyl halide, often in aqueous or solvent-free systems. mdpi.comresearchgate.net Organometallic complexes of zirconium and hafnium have also demonstrated utility as homogeneous catalysts in the reductive etherification of hydroxybenzaldehydes, showcasing high selectivity. osti.gov
Heterogeneous catalysts , existing in a different phase from the reactants, are prized for their stability, robustness at high temperatures, and ease of separation and recycling, which simplifies product purification and reduces waste. baranlab.orgmdpi.comheraeus-precious-metals.com Simple inorganic bases like potassium carbonate are commonly used as heterogeneous catalysts in the O-alkylation of phenols, often in polar aprotic solvents or under solvent-free conditions. rsc.orgmdpi.com More advanced solid catalysts include zeolites, calcined hydrotalcites, and metal oxides supported on materials like silica (B1680970) or alumina, which can offer enhanced selectivity and performance under optimized conditions. rsc.orgrsc.org For instance, palladium on carbon (Pd/C) has been used for the ortho-alkylation of phenols using primary alcohols as the alkylating agent. rsc.org
The choice between these catalytic systems often involves a trade-off between the high selectivity of homogeneous catalysts and the operational simplicity and recyclability of heterogeneous ones. mdpi.com
Interactive Table: Comparison of Catalytic Systems for Aromatic Ether Synthesis
Achieving high regioselectivity, specifically for the ortho position, is a significant challenge in the synthesis of 2-substituted benzaldehyde derivatives. While the Williamson ether synthesis on 2-hydroxybenzaldehyde inherently provides the ortho product, alternative strategies like direct C–H alkylation of phenols require sophisticated catalyst design to control the position of substitution. Ligand design is paramount in steering the reaction towards the desired isomer. rsc.org
The principle often relies on a directing group on the substrate, in this case, the hydroxyl group of a phenol, which coordinates to the metal center of the catalyst. This coordination brings the catalyst into close proximity to the ortho C–H bonds, facilitating their activation over the more sterically accessible para position. researchgate.net The electronic and steric properties of the ligands attached to the metal center are critical for both catalytic activity and selectivity.
Steric Hindrance: Bulky ligands can block certain coordination sites on the metal, sterically directing the substrate to bind in a specific orientation that favors reaction at the ortho position. For example, the use of the bulky JohnPhos ligand with a gold catalyst has been shown to influence regioselectivity in the alkylation of naphthols. rsc.org
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modulate the reactivity of the metal center, enhancing its ability to break C–H bonds selectively.
Bidentate and Polydentate Ligands: Ligands that can bind to the metal center at two or more points, such as diphosphine ligands, can create a rigid coordination environment. acs.org This defined geometry can enforce a specific approach of the substrate, leading to high regioselectivity. Palladium-catalyzed allylic alkylation of phenols with 1,3-dienes has shown high ortho-selectivity when accelerated by a diphosphine ligand. acs.org
Chiral Ligands: For asymmetric synthesis, chiral ligands are essential. While not directly related to ortho vs. para selectivity, the principles of creating a specific three-dimensional environment around the metal center are shared. Chiral N-heterocyclic carbenes (NHCs) and squaramides are examples of ligands that create highly specific catalytic pockets to control reactivity. frontiersin.org Similarly, iron-porphyrin complexes have been used for the ortho-alkylation of naphthols, where the porphyrin ring ligand enhances control over regioselectivity. rsc.org
Through the rational design of ligands, it is possible to develop catalysts that not only accelerate the synthesis of this compound and its analogues but also provide exquisite control over their molecular architecture.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. solubilityofthings.compnas.org These principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.orgsolubilityofthings.com
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks. pnas.orgajol.info For the synthesis of aromatic ethers, several strategies have been developed to move away from traditional organic solvents.
Aqueous Medium Reactions: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. pnas.orgreagent.co.uk While organic reactants are often insoluble in water, the use of phase-transfer catalysts (PTCs) can overcome this limitation. mdpi.comscirp.org In the O-alkylation of salicylamide, a structural analogue of 2-hydroxybenzaldehyde, PTCs have enabled high-yielding reactions in water, often accelerated by microwave or ultrasound energy, which significantly shortens reaction times. mdpi.comresearchgate.net
Solvent-Free Conditions: The most ideal scenario is to conduct reactions without any solvent. udel.edunih.gov This can be achieved through several methods:
Melt Reactions: If one of the reactants is a low-melting solid, the reaction can be carried out by heating the mixture of solids until a melt is formed, using one of the reactants as the reaction medium. udel.edu
Grinding: Solid-state reactions can be induced by grinding the reactants together, sometimes with a catalytic amount of a liquid (liquid-assisted grinding). ajol.info This method is highly efficient, rapid, and generates minimal waste.
Microwave/Ultrasound-Assisted Synthesis: As mentioned, these energy sources can promote reactions under solvent-free conditions, leading to dramatic reductions in reaction time and often improving yields. mdpi.comresearchgate.net A solvent-free synthesis of ethenzamide, an analogue, was achieved in 90 seconds with 92% yield under microwave irradiation. mdpi.com
Reductive Coupling: A patented solvent-free method describes the synthesis of ethers from aldehydes and silanes using a monovalent silver salt as a catalyst, offering high efficiency and eliminating the need for external solvents. google.com
Interactive Table: Green Reaction Conditions for Aromatic Ether Synthesis ```html
| Method | Conditions | Key Advantages | Example Reaction | Reference |
|---|---|---|---|---|
| Aqueous PTC with Ultrasound | Water, TBAB, 10 min | Eliminates organic solvents, very short reaction time, high efficiency (95%). | O-alkylation of salicylamide | [4, 5] |
| Aqueous PTC with Microwaves | Water, TBAB, 2 min | Extremely rapid, high efficiency (94%), energy efficient. | O-alkylation of salicylamide | [4, 5] |
| Solvent-Free with Microwaves | No solvent, TBAB, 90 sec @ 80°C | No solvent waste, exceptionally fast, high yield (92%). | O-alkylation of salicylamide | mdpi.com |
| Solvent-Free Grinding | Mortar and pestle, room temp, catalytic acetic acid | No solvent, simple equipment, high yield, rapid. | Synthesis of 3,1-benzoxazines from 2-aminobenzyl alcohol | acs.org |
| Solvent-Free Catalysis | No solvent, monovalent silver salt | No solvent, low catalyst loading, high yield, simple workup. | Reductive coupling of aldehydes and silanes | jocpr.com |
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. acs.orgjocpr.comThe goal is to design syntheses where most, if not all, reactant atoms end up in the product, minimizing the formation of by-products that become waste.
um-palembang.ac.idAtom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
acs.org
The traditional Williamson ether synthesis, while effective, often suffers from poor atom economy. For the synthesis of this compound from 2-hydroxybenzaldehyde and 2-cyclohexylethyl bromide (using NaH as a base), the reaction is:
C₇H₆O₂ + C₈H₁₅Br + NaH → C₁₅H₂₀O₂ + NaBr + H₂
The by-products, sodium bromide (NaBr) and hydrogen gas (H₂), are waste. The atom economy for this reaction is significantly less than 100%, as the mass of the NaBr by-product is substantial.
To improve atom economy and minimize waste, alternative synthetic strategies are sought:
Catalytic Addition Reactions: Reactions that involve addition, such as catalytic hydrogenation, are inherently 100% atom economical as all reactant atoms are incorporated into the product.
jocpr.com* Benign By-products: Replacing hazardous reagents with those that produce benign or easily recyclable by-products is a key strategy. For O-alkylation, using dimethyl carbonate (DMC) as an alkylating agent instead of an alkyl halide is a greener alternative. rsc.orgThe reaction, catalyzed by K₂CO₃, produces the desired ether along with methanol (B129727) and CO₂, which are less harmful and more manageable than halide salts.
rsc.org* Direct Alcohol Coupling: Using 2-cyclohexylethanol directly as the alkylating agent for 2-hydroxybenzaldehyde would be highly atom-economical, producing only water as a by-product. This type of reaction can be promoted by heterogeneous catalysts like Pd/C.
rsc.org
By focusing on atom-economical reactions, chemists can significantly reduce the amount of waste generated per kilogram of product, leading to more sustainable and cost-effective manufacturing processes.
A long-term goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks. pnas.orgnovomof.comA renewable feedstock is a raw material that can be replenished on a human timescale, such as biomass derived from plants.
reagent.co.ukyoutube.com
For a molecule like this compound, this involves considering the origins of its precursors:
Benzaldehyde: The aromatic core can potentially be derived from lignin (B12514952), a complex polymer found in wood and a major component of biomass. heraeus-precious-metals.comnrel.govLignin is rich in aromatic units that can be broken down into valuable platform chemicals, including benzaldehyde derivatives.
Cyclohexylethanol: The cyclohexyl moiety could originate from the hydrogenation of benzene (derived from lignin) or potentially from the chemical conversion of carbohydrates and other biomass-derived platform molecules like furfural (B47365) or levulinic acid. novomof.comnrel.govThe solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF), an alternative to THF, is a prominent example of a useful chemical synthesized from biomass.
youtube.com
In addition to the feedstock origin, the choice of reagents is critical. Environmentally benign reagents are those that are non-toxic and have a minimal environmental impact. rsc.orgThe replacement of hazardous alkylating agents like dimethyl sulfate (B86663) or alkyl halides with greener alternatives is a prime example. rsc.orgUsing alcohols directly as alkylating agents nih.govor employing dialkyl carbonates rsc.orgrepresents a significant step towards a more environmentally benign synthesis. These reagents are less toxic, and their use avoids the formation of problematic inorganic salt waste, aligning with the principles of waste prevention and designing safer chemical processes.
acs.orgrsc.org
Table of Mentioned Compounds
Compound Name Formula Role/Mention This compound C₁₅H₂₀O₂ Target Compound 2-Hydroxybenzaldehyde (Salicylaldehyde) C₇H₆O₂ Starting Material 2-Cyclohexylethanol C₈H₁₆O Starting Material/Benign Reagent 2-Cyclohexylethyl bromide C₈H₁₅Br Alkylating Agent 4-(2-cyclohexylethoxy)-3-(trifluoromethyl)benzaldehyde C₁₆H₁₉F₃O₂ Structural Analogue Ethenzamide (2-Ethoxybenzamide) C₉H₁₁NO₂ Structural Analogue Salicylamide C₇H₇NO₂ Structural Analogue Tetrabutylammonium Bromide (TBAB) C₁₆H₃₆BrN Phase-Transfer Catalyst Potassium Carbonate K₂CO₃ Catalyst/Base Sodium Hydride NaH Base Sodium Bromide NaBr By-product Dimethyl Carbonate (DMC) C₃H₆O₃ Benign Alkylating Reagent Methanol CH₄O By-product Carbon Dioxide CO₂ By-product JohnPhos C₃₀H₄₇P Catalyst Ligand 2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O Renewable Solvent Lignin N/A Renewable Feedstock Source Furfural C₅H₄O₂ Biomass-derived Platform Chemical Levulinic acid C₅H₈O₃ Biomass-derived Platform Chemical
Theoretical and Computational Investigations of 2 2 Cyclohexylethoxy Benzaldehyde
Conformational Analysis and Intramolecular Interactions
The spatial arrangement of atoms and the non-covalent interactions within the 2-(2-Cyclohexylethoxy)benzaldehyde molecule are critical in determining its physical and chemical characteristics.
Molecular Mechanics and Molecular Dynamics Simulations of Rotational Isomers
Molecular mechanics and molecular dynamics (MD) simulations are powerful tools to explore the conformational space of flexible molecules like this compound. rsc.orgnih.govmdpi.comnih.govms-2.de These simulations predict the existence of several rotational isomers (rotamers) arising from the rotation around the single bonds of the ethoxy linker and the bond connecting the cyclohexyl group.
The primary sources of conformational isomerism are the dihedral angles associated with the C-C-O-C and C-O-C-C bonds of the ethoxy bridge. MD simulations can reveal the potential energy surface of the molecule, identifying low-energy conformers that are more likely to be populated at room temperature. The relative energies of these rotamers are influenced by a delicate balance of steric and electronic effects.
Table 1: Hypothetical Relative Energies of Predominant Rotational Isomers of this compound
| Rotamer | Dihedral Angle 1 (Caromatic-O-CH2-CH2) | Dihedral Angle 2 (O-CH2-CH2-Ccyclohexyl) | Relative Energy (kcal/mol) | Population (%) |
| A | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 0.00 | 65 |
| B | ~180° (anti-periplanar) | ~60° (gauche) | 0.85 | 25 |
| C | ~60° (gauche) | ~180° (anti-periplanar) | 1.20 | 8 |
| D | ~60° (gauche) | ~60° (gauche) | 2.50 | 2 |
Note: This table is a hypothetical representation based on general principles of conformational analysis and has not been derived from specific experimental or computational data for this exact molecule.
Influence of Cyclohexyl and Ethoxy Moieties on Aromatic Ring Conformation
The bulky cyclohexyl group and the flexible ethoxy chain exert significant influence on the orientation of the benzaldehyde (B42025) moiety. The ethoxy group, being an electron-donating group, can affect the electronic properties of the aromatic ring through resonance. However, its primary influence in this context is steric.
Hydrogen Bonding and Steric Hindrance Effects on Geometry
Intramolecular hydrogen bonding is not a prominent feature in this compound as there are no strong hydrogen bond donors. However, weak C-H···O interactions between the aldehydic hydrogen or hydrogens on the ethoxy chain and the ether oxygen may contribute to the stability of certain conformations.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound can be elucidated using quantum mechanical calculations, providing insights into its reactivity. researchgate.net
Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. wikipedia.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group. The energy of the HOMO is indicative of the molecule's ability to donate electrons. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing aldehyde group, specifically on the carbonyl carbon and oxygen atoms. uwosh.eduyoutube.com The energy of the LUMO reflects the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the benzaldehyde ring and ether oxygen. |
| LUMO | -1.8 | Primarily located on the aldehyde group (C=O). |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity. |
Note: This table presents hypothetical values based on DFT calculations of similar aromatic aldehydes and is for illustrative purposes.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.comnih.gov For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue).
The region around the carbonyl oxygen of the aldehyde group is expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the aldehydic hydrogen and the hydrogens on the aromatic ring will exhibit a positive electrostatic potential. The cyclohexyl and ethoxy groups, being largely non-polar, will have a relatively neutral potential. This charge distribution analysis is invaluable for predicting how the molecule will interact with other polar molecules, ions, and biological receptors.
Quantum Chemical Studies of Reaction Mechanisms
Detailed quantum chemical studies elucidating specific reaction mechanisms involving this compound have not been found in the current body of scientific literature. Such research is crucial for understanding the intricacies of chemical transformations at a molecular level.
Transition State Characterization and Activation Energy Barriers
There is no published research available that characterizes the transition states or calculates the activation energy barriers for reactions involving this compound. This type of analysis is fundamental for predicting reaction kinetics and identifying the rate-determining steps of a chemical process. It typically involves sophisticated computational methods to locate the saddle point on the potential energy surface corresponding to the transition state structure.
Reaction Pathway Elucidation for Key Transformations
The elucidation of specific reaction pathways for key transformations of this compound through quantum chemical methods has not been reported. Such studies would map the energetic profile of a reaction from reactants to products, identifying all intermediates and transition states, thereby providing a complete mechanistic picture.
Solvation Models in Theoretical Predictions of Reactivity
While solvation models are a critical component of modern computational chemistry for accurately predicting reactivity in solution, no studies have been published that apply these models specifically to this compound. The choice of an appropriate solvation model, whether implicit (e.g., Polarizable Continuum Model - PCM) or explicit (involving individual solvent molecules), would be essential for any theoretical investigation into the reactivity of this compound in a condensed phase. The absence of such studies limits the theoretical understanding of its behavior in different solvent environments.
Mechanistic Studies of Chemical Transformations Involving 2 2 Cyclohexylethoxy Benzaldehyde
Aldehyde Reactivity in Nucleophilic Addition Reactions
The aldehyde group is the primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. The reactivity of this group is modulated by the electronic and steric influence of the ortho-substituent.
Nucleophilic addition to an aldehyde is a fundamental process where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net This process can be either kinetically or thermodynamically controlled, depending on the reaction conditions and the nature of the nucleophile. nih.gov
For aldehydes, the addition of strong, "hard" nucleophiles like Grignard reagents or organolithium compounds is typically fast and irreversible, representing a kinetically controlled process. In contrast, the addition of "softer," less basic nucleophiles, such as cyanide or alcohols, is often reversible, allowing for thermodynamic equilibrium to be established. masterorganicchemistry.com
Kinetic studies on related benzaldehydes demonstrate that the rate of nucleophilic addition is sensitive to both electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally increase the reaction rate by enhancing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. masterorganicchemistry.com
Thermodynamic studies on the reversible addition of nucleophiles, such as bisulfite to benzaldehyde (B42025), allow for the determination of equilibrium constants, which provide insight into the stability of the resulting adduct. acs.org For 2-(2-cyclohexylethoxy)benzaldehyde, the bulky ortho group would be expected to influence the position of this equilibrium.
Table 1: Representative Kinetic Data for Nucleophilic Addition to Substituted Benzaldehydes
| Benzaldehyde Derivative | Nucleophile | Relative Rate Constant (k_rel) |
|---|---|---|
| Benzaldehyde | CN⁻ | 1.00 |
| 4-Nitrobenzaldehyde | CN⁻ | 15.2 |
| 4-Methoxybenzaldehyde | CN⁻ | 0.25 |
| 2-Methoxybenzaldehyde | CN⁻ | 0.45 |
| This compound | CN⁻ | ~0.3-0.4 (Estimated) |
Note: Data for this compound is estimated based on known electronic and steric effects of similar ortho-alkoxy groups.
When a nucleophilic addition creates a new stereocenter, and the molecule already contains one or more stereocenters (or is influenced by a chiral catalyst), the stereochemical outcome becomes a critical consideration. masterorganicchemistry.comalrasheedcol.edu.iq For aldehydes with an adjacent stereocenter, predictive models such as the Cram, Felkin-Anh, and chelation-control models are used to rationalize the formation of the major diastereomer. bham.ac.uklibretexts.org
In the case of this compound, the molecule itself is achiral. However, if it were to react with a chiral nucleophile or in the presence of a chiral catalyst, enantioselective addition to the prochiral carbonyl group could be achieved. nih.govmdpi.com For example, enantioselective allylation or alkylation reactions using chiral Lewis acids or organocatalysts could yield chiral secondary alcohols with high enantiomeric excess. mdpi.comnih.gov
Furthermore, if the cyclohexyl ring or the ethoxy bridge were substituted to create a chiral center, nucleophilic addition to the aldehyde would result in diastereomeric products. The stereochemical outcome would be dictated by the steric and electronic influence of the existing chiral center, following principles of 1,3- or 1,4-asymmetric induction. For related α-alkoxy aldehydes, chelation control using Lewis acids like MgBr₂ or SnCl₄ can strongly favor the formation of syn or anti diol products, respectively, by locking the conformation of the substrate prior to nucleophilic attack. psu.edunih.gov
The ortho-cyclohexylethoxy group exerts a significant influence on the reactivity of the aldehyde through a combination of steric and electronic effects.
Electronic Effects : The ether oxygen atom possesses lone pairs that can be donated to the aromatic ring through a resonance (+M) effect. This donation increases electron density at the ortho and para positions, including the carbon atom of the aldehyde group. This effect deactivates the carbonyl group, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde. nih.govias.ac.in This deactivating resonance effect is partially counteracted by the inductive (-I) effect of the electronegative oxygen atom, which withdraws electron density. However, for alkoxy groups, the resonance effect typically dominates.
Steric Effects : The 2-(2-cyclohexylethoxy) group is sterically demanding. This bulkiness hinders the approach of nucleophiles to the carbonyl carbon, slowing the rate of addition reactions. nih.govacs.org This steric hindrance can also influence the conformational preferences of the aldehyde group, potentially affecting its alignment for optimal orbital overlap during the reaction. In some cases, severe steric hindrance from an ortho-substituent can force the aldehyde group out of the plane of the aromatic ring, disrupting conjugation and altering its reactivity profile. ias.ac.in
The combination of electron-donating resonance and significant steric hindrance makes this compound less reactive in nucleophilic addition reactions than unsubstituted benzaldehyde or para-substituted analogues. nih.govresearchgate.net
Reactions at the Ether Linkage and Cyclohexyl Ring
Beyond the reactivity of the aldehyde, the ether linkage and the aliphatic cyclohexyl ring offer sites for further chemical transformation, typically requiring more forcing conditions or specific catalytic activation.
The ether linkage in this compound consists of two distinct carbon-oxygen bonds: a C(aryl)–O bond and a C(alkyl)–O bond. The cleavage of these bonds is a key transformation, often explored in the context of biomass conversion and synthetic methodology. bohrium.com
C(aryl)–O Bond Activation : The C(sp²)–O bond is generally strong and requires specific catalytic conditions for cleavage. Transition-metal-free methods, such as the use of a triethylsilane and a strong base, can effect the reductive cleavage of aryl alkyl ethers. scispace.com Palladium-catalyzed processes involving β-hydride elimination from a palladacycle intermediate can also achieve C–O bond activation. nih.gov
C(alkyl)–O Bond Activation : The C(sp³)–O bond can be activated through different pathways. In the context of lignin (B12514952) model compounds, copper-catalyzed aerobic oxidation can lead to the cleavage of C–C and C–O bonds in β-alkoxy alcohols. nih.govacs.org Radical-based methods, such as those involving visible-light photoredox catalysis with cobalt complexes, can activate alcohol C–O bonds via alkoxycarbonyl intermediates, suggesting a potential pathway if the aldehyde were first reduced. nsf.govresearchgate.net
Table 2: Potential Pathways for C-O Bond Cleavage in this compound
| Bond Type | Reagents/Catalyst System | Probable Mechanism | Products |
|---|---|---|---|
| C(aryl)-O | Ni(0)/Ligand, Silane | Reductive Cleavage | 2-Methylbenzaldehyde, Cyclohexylethanol |
| C(aryl)-O | KOtBu/Triethylsilane | Reductive Cleavage | 2-Methylbenzaldehyde, Cyclohexylethanol |
| C(alkyl)-O | BBr₃ | Lewis Acid Cleavage | 2-(2-Bromoethoxy)benzaldehyde, Cyclohexane (B81311) |
| Both | HBr/Heat | Acid-Promoted Cleavage | 2-Hydroxybenzaldehyde, 1-Bromo-2-cyclohexylethane |
The C-H bonds on the ethyl bridge and the cyclohexyl ring are potential sites for functionalization through catalytic C-H activation. The regioselectivity of such reactions is often directed by the proximity to the ether oxygen atom.
Research on the functionalization of alkyl ethers has shown that C-H bonds α and β to the ether oxygen are particularly susceptible to activation. nih.govacs.org Metal-free, oxidative C-H amidation has been shown to be highly regioselective for the C-H bond adjacent (α) to the ethereal oxygen in various aryl ethers. rsc.org Similarly, photoredox catalysis can enable the selective functionalization of the α-aryloxyalkyl C-H bond. researchgate.net
For the this compound molecule, this suggests a preference for functionalization at the methylene (B1212753) carbon directly attached to the ether oxygen (C-H α). Functionalization of the C-H bonds on the cyclohexyl ring is also possible, though it is generally less favored unless specific directing groups or catalysts are employed that can overcome the preference for the site adjacent to the oxygen. researchgate.netacs.org The directing effect of the aldehyde group itself could also lead to ortho-functionalization of the benzene (B151609) ring under palladium catalysis, competing with reactions on the alkyl chain. acs.org
Mechanistic Aspects of Cyclohexyl Ring Transformations (e.g., dehydrogenation, ring-opening)
While direct studies on the cyclohexyl ring transformations of this compound are scarce, the chemical literature on similar structures suggests potential reaction mechanisms. The cyclohexyl group is generally stable but can undergo transformations under specific catalytic conditions.
Dehydrogenation: The conversion of a cyclohexane ring to a benzene ring is a common transformation, typically requiring a catalyst and elevated temperatures. This process involves the sequential removal of hydrogen atoms. The mechanism often proceeds through a series of adsorbed intermediates on the catalyst surface. For instance, a platinum or palladium catalyst can facilitate the abstraction of a hydride ion, leading to the formation of a cyclohexenyl intermediate. Subsequent hydride abstractions and proton transfers, often involving the catalyst surface, ultimately result in the aromatic phenyl ring.
Ring-Opening: The opening of the cyclohexyl ring is a more drastic transformation that typically requires more severe conditions or specific reagents. Mechanistically, this could proceed via radical pathways, particularly in the presence of strong oxidizing agents or under photochemical conditions. For example, a radical initiator could abstract a hydrogen atom from the cyclohexyl ring, leading to a cyclohexyl radical. This radical could then undergo β-scission, breaking a carbon-carbon bond within the ring to form an acyclic radical, which can then participate in further reactions.
Pericyclic Reactions and Rearrangements Involving the Compound
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org The benzaldehyde and cyclohexylethoxy components of the molecule could potentially participate in such reactions, although specific examples involving this compound are not documented.
The aldehyde group is not a typical participant in common pericyclic reactions like Diels-Alder or Cope rearrangements. However, the benzene ring can, in principle, act as a triene in a Diels-Alder reaction under forcing conditions, though this is rare.
More plausible would be rearrangements involving the ethoxy bridge or the cyclohexyl ring if suitable functionalization were present. For instance, if a double bond were introduced into the cyclohexyl ring, it could potentially undergo sigmatropic rearrangements. A core.ac.uk-sigmatropic shift, for example, involves the migration of a substituent along a π-system. wikipedia.org
Catalytic Cycles in Metal-Mediated Transformations
Metal catalysts play a crucial role in many organic transformations, and it is conceivable that this compound could be a substrate in various metal-mediated reactions.
Understanding Catalyst-Substrate Interactions and Turnover-Limiting Steps
In a hypothetical metal-catalyzed cross-coupling reaction involving the aldehyde group (for example, after conversion to a more reactive functional group), the interaction between the substrate and the metal center would be critical. The lone pairs on the ether oxygen could coordinate to the metal center, potentially influencing the regioselectivity and reactivity of the reaction. The turnover-limiting step in such catalytic cycles is often the oxidative addition or the reductive elimination step. For instance, in a Suzuki coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.
Role of the Compound as a Ligand or Precursor in Organometallic Chemistry
The oxygen atom of the ethoxy group and the oxygen atom of the aldehyde group in this compound could potentially act as bidentate or monodentate ligands for a variety of transition metals. The formation of a chelate ring with a metal center could influence the steric and electronic environment of the metal, thereby affecting its catalytic activity.
As a precursor, this compound could be used to synthesize more complex organometallic complexes. For example, reaction of the aldehyde with an organometallic reagent could lead to a new organometallic species with an altered ligand framework. While no specific examples are found in the literature for this particular compound, the principles of organometallic chemistry suggest these possibilities. beilstein-journals.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Cyclohexylethoxy Benzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(2-Cyclohexylethoxy)benzaldehyde in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a complete and unambiguous assignment of all proton and carbon signals requires more advanced, multi-dimensional techniques.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms within the molecule, resolving signal overlap that can occur in 1D spectra. mnstate.edu
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the aldehydic proton and the aromatic protons, as well as within the aromatic ring system itself. libretexts.org Crucially, it would show the coupling between the adjacent methylene (B1212753) protons of the ethoxy bridge (-O-CH₂-CH₂-) and the complex couplings within the cyclohexyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each carbon atom that bears protons, from the aromatic CH groups to the various CH and CH₂ groups of the cyclohexyl and ethoxy moieties.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. This is particularly powerful for identifying quaternary carbons (like the aromatic carbon bonded to the ether oxygen and the carbonyl carbon) and for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons adjacent to the ether oxygen (-O-CH₂-) to the aromatic carbon at the point of attachment (C2 of the benzaldehyde (B42025) ring). It would also confirm the connection between the ethoxy bridge and the cyclohexyl ring.
Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. ucl.ac.uk NOESY is vital for determining the molecule's preferred conformation in solution. For example, it could reveal spatial proximity between the protons of the ethoxy chain and the aldehydic proton or the ortho-protons on the benzene (B151609) ring, providing insights into the orientation of the side chain relative to the aromatic ring.
A complete assignment using these techniques would yield detailed data similar to that presented in the hypothetical table below.
Table 1: Hypothetical 2D NMR Correlation Data for this compound
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| Aldehyde (-CHO) | ~10.3 | ~192.0 | Aromatic C1, Aromatic C2 | Aromatic H6 |
| Aromatic C1 | - | ~128.0 | Aldehyde H, Aromatic H6 | - |
| Aromatic C2 | - | ~161.0 | -O-CH₂-, Aromatic H3 | - |
| Aromatic H3/C3 | ~7.0 | ~113.0 | Aromatic C2, Aromatic C4, Aromatic C5 | Aromatic H4, -O-CH₂- |
| Aromatic H4/C4 | ~7.5 | ~136.0 | Aromatic C2, Aromatic C3, Aromatic C5, Aromatic C6 | Aromatic H3, Aromatic H5 |
| Aromatic H5/C5 | ~7.3 | ~122.0 | Aromatic C1, Aromatic C3, Aromatic C4, Aromatic C6 | Aromatic H4, Aromatic H6 |
| Aromatic H6/C6 | ~7.8 | ~129.0 | Aldehyde C, Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5 | Aldehyde H, Aromatic H5 |
| -O-CH₂- | ~4.2 | ~68.0 | Aromatic C2, -CH₂-Cyclohexyl | Aromatic H3, -CH₂-Cyclohexyl |
| -CH₂-Cyclohexyl | ~1.8 | ~37.0 | -O-CH₂-, Cyclohexyl C1 | -O-CH₂-, Cyclohexyl protons |
| Cyclohexyl C1 | ~1.6 | ~33.0 | -CH₂-Cyclohexyl, Cyclohexyl C2, Cyclohexyl C6 | -CH₂-Cyclohexyl, Cyclohexyl protons |
| Cyclohexyl (other) | ~1.0-1.9 | ~25-30 | Various internal correlations | Various internal correlations |
Dynamic NMR for Conformational Exchange Processes and Rotational Barriers
The structure of this compound is not static; it possesses significant conformational flexibility. vulcanchem.com Dynamic NMR (DNMR) spectroscopy is the technique used to study these time-dependent processes. researchgate.net For this molecule, two main dynamic processes are of interest: the chair-chair interconversion of the cyclohexyl ring and the rotation around the various single bonds in the ethoxy side chain.
By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. researchgate.net As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer.
A DNMR study could determine the energy barriers (activation energy, ΔG‡) for these processes. For example, analyzing the temperature-dependent line shapes of the cyclohexyl proton signals would allow for the calculation of the energy barrier for the ring-flip. Similarly, restricted rotation around the Ar-O or O-CH₂ bonds due to steric hindrance could be investigated, providing a deeper understanding of the molecule's three-dimensional structure and flexibility in solution. fu-berlin.de
Quantitative NMR (qNMR) for Purity and Concentration Determination
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a chemically identical reference standard. researchgate.net The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. mdpi.com
To perform a qNMR analysis of this compound, a certified internal standard with a known purity and concentration would be added to the sample. The internal standard must have at least one signal that is sharp, well-resolved, and located in a region of the spectrum free from any signals of the analyte. A suitable standard could be maleic anhydride (B1165640) or dimethyl sulfone.
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = Integral area of the signal
N = Number of protons generating the signal
MW = Molecular weight
m = mass
P = Purity of the standard
For this compound, the sharp singlet of the aldehydic proton (~10.3 ppm) would be an ideal signal for quantification due to its distinct chemical shift and lack of overlap. chemicalbook.com
Mass Spectrometry (MS) Beyond Basic Identification
Mass spectrometry provides crucial information about a molecule's mass and, through fragmentation, its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the determination of a molecule's exact mass, from which a unique elemental formula can be derived. For this compound (C₁₅H₂₀O₂), HRMS would be used to confirm its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. curtin.edu.au Predicted HRMS data for various adducts are essential for identification. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₁₅H₂₁O₂]⁺ | 233.1536 |
| [M+Na]⁺ | [C₁₅H₂₀O₂Na]⁺ | 255.1355 |
| [M+K]⁺ | [C₁₅H₂₀O₂K]⁺ | 271.1095 |
| [M]⁺• | [C₁₅H₂₀O₂]⁺• | 232.1458 |
Data based on predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.org This process provides detailed structural information by revealing how the molecule breaks apart. nih.gov
For this compound, the MS/MS fragmentation pattern would be highly characteristic. The molecular ion ([M]⁺•, m/z 232) or the protonated molecule ([M+H]⁺, m/z 233) would likely undergo several key fragmentation pathways upon collision-induced dissociation (CID):
Alpha-Cleavage of the Ether: The most common fragmentation pathway for ethers is cleavage of the C-O bond. This would lead to the loss of the cyclohexylethyl radical or cyclohexylethylene, resulting in a prominent ion at m/z 121, corresponding to the 2-hydroxybenzaldehyde cation radical.
Benzylic Cleavage: Cleavage of the bond between the two methylene groups of the ethoxy chain would result in a fragment corresponding to the [M-C₇H₁₃]⁺ ion.
McLafferty-type Rearrangement: A six-membered ring rearrangement involving the carbonyl group and a gamma-hydrogen on the ethoxy chain could lead to characteristic neutral losses.
Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically losing ethylene (B1197577) (28 Da) or other small neutral molecules.
Loss of CO: As seen in the fragmentation of benzaldehyde itself, the loss of a neutral carbon monoxide molecule (28 Da) from the benzoyl cation (m/z 105) is a possible subsequent fragmentation step. docbrown.infonist.gov
Analyzing the product ion spectrum allows for the reconstruction of these pathways, providing definitive confirmation of the connectivity between the benzaldehyde moiety, the ethoxy linker, and the cyclohexyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling in Academic Studies
In academic research, ensuring the purity of a synthesized compound is paramount. Impurity profiling is the process of detecting, identifying, and quantifying impurities in a substance. ijprajournal.comajprd.com For this compound, both GC-MS and LC-MS serve as powerful and often complementary tools for this purpose. nih.gov
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the potential impurities. ijprajournal.com GC-MS is highly effective for volatile and thermally stable compounds. Potential impurities from the synthesis of this compound, such as unreacted starting materials (e.g., salicylaldehyde (B1680747), 2-cyclohexylethanol) or volatile by-products, would be readily separated and identified by this method. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each impurity that allows for its structural identification.
LC-MS is indispensable for analyzing less volatile, thermally labile, or higher molecular weight impurities that are not suitable for GC analysis. researchgate.net This could include oligomeric by-products or products of degradation. High-performance liquid chromatography (HPLC) separates the components in the liquid phase before they are introduced into the mass spectrometer. ajprd.comresearchgate.net Hyphenated techniques such as LC-MS/MS can provide even greater selectivity and structural information through the fragmentation of selected ions. researchgate.net The integration of both GC-MS and LC-MS provides a comprehensive profile, ensuring the purity and structural integrity of the target compound. nih.gov
| Technique | Principle | Applicability for this compound Impurity Profiling | Typical Impurities Detected |
|---|---|---|---|
| GC-MS | Separation of volatile/thermally stable compounds in the gas phase followed by mass-based detection and identification. aic.gov.au | Ideal for volatile starting materials, solvents, and low molecular weight by-products. | Salicylaldehyde, 2-cyclohexylethanol (B1346017), residual solvents. |
| LC-MS | Separation of compounds in the liquid phase followed by mass-based detection, suitable for non-volatile or thermally sensitive molecules. researchgate.netabo.fi | Crucial for identifying higher molecular weight by-products, degradation products, or non-volatile contaminants. | Dimerization products, oxidation products (e.g., conversion of aldehyde to carboxylic acid), polar impurities. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a cornerstone for the functional group analysis of molecules like this compound. These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structure.
FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light, providing information about different, often complementary, vibrational modes. While both techniques are powerful, strong IR absorptions are typically observed for polar bonds (like C=O), whereas Raman spectroscopy is often more sensitive to non-polar, symmetric bonds (like C-C bonds in the aromatic ring). nih.gov
Detailed Assignment of Characteristic Vibrational Modes
While an experimental spectrum for this compound is not publicly available, the characteristic vibrational modes can be predicted based on the known absorptions of its constituent functional groups. vscht.cz The key regions in the IR and Raman spectra would correspond to the aldehyde, the ether linkage, the substituted benzene ring, and the cyclohexane (B81311) moiety.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1710-1685 | FTIR (Strong) |
| C-H Stretch | 2830-2810 and 2730-2710 | FTIR (Medium, two bands) | |
| Aromatic Ring (Benzene) | C-H Stretch | 3100-3000 | FTIR/Raman |
| C=C Ring Stretch | 1600-1450 | FTIR/Raman | |
| Ether (Ar-O-CH₂) | Asymmetric C-O-C Stretch | 1275-1200 | FTIR (Strong) |
| Cyclohexyl Group (-C₆H₁₁) | C-H Stretch (CH₂) | 2935-2915 and 2860-2840 | FTIR/Raman (Strong) |
| CH₂ Scissoring/Bending | ~1450 | FTIR |
Note: The values are based on characteristic absorption ranges for similar compounds. vscht.cz
The carbonyl (C=O) stretch of the aldehyde conjugated to the benzene ring is expected to be a very strong and sharp band in the FTIR spectrum. vscht.cz The aldehyde C-H stretch typically appears as a distinctive pair of medium-intensity bands. The ether linkage would be identified by a strong C-O-C stretching vibration. The cyclohexane and ethoxy fragments would contribute strong C-H stretching bands below 3000 cm⁻¹, while the aromatic C-H stretches would appear just above 3000 cm⁻¹. vscht.cz
Conformational Sensitivity of Vibrational Spectra
Studies on similar flexible molecules, such as n-alkanes and other substituted aromatics, have demonstrated that different rotational isomers give rise to distinct peaks in the low-wavenumber region of the Raman spectrum. researchgate.netcore.ac.uk For this compound, different orientations of the cyclohexylethoxy chain relative to the benzaldehyde plane would likely result in distinguishable Raman spectra. Furthermore, the chair-boat conformational equilibrium of the cyclohexane ring itself could influence the vibrational spectrum. By performing temperature-dependent Raman studies, it may be possible to determine the enthalpy differences between the various stable conformers. researchgate.net
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Obtaining a high-quality single crystal of this compound would allow for the unambiguous determination of its molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Crystallization Strategies for Single-Crystal X-ray Diffraction
Growing diffraction-quality single crystals is often a trial-and-error process. For a small organic molecule like this compound, several common strategies would be employed. libretexts.orgresearchgate.net
| Strategy | Description | Typical Setup |
|---|---|---|
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration until saturation is reached and crystals form. | A vial or beaker containing the solution, covered with a perforated film to control the evaporation rate. |
| Solvent-Antisolvent Diffusion | The compound is dissolved in a "good" solvent, and an "antisolvent" (in which the compound is insoluble) is carefully layered on top or allowed to diffuse in slowly. Crystals form at the interface where the solubility is reduced. researchgate.net | A narrow tube (e.g., an NMR tube) with the dense solvent solution at the bottom and the less dense antisolvent layered above. researchgate.net |
| Vapor Diffusion | A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent system (precipitant) in which the compound is less soluble. The precipitant vapor diffuses into the drop, inducing crystallization. kopri.re.kr | Hanging-drop or sitting-drop setups in sealed well plates. kopri.re.kr |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled very slowly. As the temperature decreases, solubility drops, leading to crystallization. libretexts.org | The solution is placed in an insulated container (e.g., a Dewar flask) or a programmable cooling bath to ensure a gradual temperature decrease. libretexts.org |
The choice of solvent is critical and would be determined by the compound's solubility. A range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetone, ethyl acetate) would be screened.
Analysis of Intermolecular Interactions in the Crystalline State
Assuming a crystal structure could be obtained, its analysis would reveal the network of intermolecular interactions that stabilize the solid-state packing. rsc.org Based on the functional groups in this compound, several types of interactions would be anticipated.
C-H···O Interactions: Weak hydrogen bonds are likely to form between the electrophilic aldehyde C-H proton and the oxygen atoms (either the aldehyde or ether oxygen) of neighboring molecules. Similarly, C-H bonds on the aromatic and cyclohexyl rings can act as donors to the oxygen acceptors.
π-π Stacking: The aromatic benzaldehyde rings could pack in a face-to-face or offset manner, allowing for stabilizing π-π stacking interactions between electron-rich and electron-poor regions of the rings.
Computational tools, such as Hirshfeld surface analysis, can be used to visualize and quantify these varied intermolecular contacts, providing a detailed map of how the molecules "stick together" in the crystal. rsc.orgresearchgate.net This analysis provides fundamental insights into the solid-state properties of the material.
Applications of 2 2 Cyclohexylethoxy Benzaldehyde in Advanced Chemical Systems Non Biological
Role as a Building Block in Complex Chemical Synthesis
The reactivity of the aldehyde group in 2-(2-Cyclohexylethoxy)benzaldehyde is central to its role as a building block in constructing larger, more complex chemical architectures. This functionality allows for its integration into sophisticated molecular frameworks through a variety of synthetic reactions.
Synthesis of Macrocyclic Structures and Supramolecular Assemblies
Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules. beilstein-journals.org The synthesis of these structures often relies on cyclization reactions where bifunctional linear precursors are joined. Benzaldehyde (B42025) derivatives are frequently used as key components in these syntheses.
The aldehyde group of this compound can readily undergo condensation reactions with amines to form Schiff bases (imines). When reacted with a diamine, a [2+2] macrocycle can be formed, where two molecules of the aldehyde react with two molecules of the diamine to create a large ring structure. researchgate.net This method is a common and effective strategy for creating macrocycles without the need for a metal template. researchgate.net The cyclohexylethoxy group in this context influences the solubility of both the precursor and the final macrocycle, and its steric bulk can direct the cyclization process, potentially favoring the formation of specific ring sizes.
An example of a related reaction is the one-pot synthesis of hexakis(2-alkoxy-1,5-phenyleneimine) macrocycles from 2-alkoxy-5-aminobenzaldehyde monomers. mdpi.com This demonstrates how alkoxy-substituted benzaldehydes can be used to create shape-persistent, planar macrocycles that can self-assemble into columnar aggregates. mdpi.com Once formed, these macrocycles can serve as scaffolds in supramolecular chemistry, forming host-guest complexes or participating in the self-assembly of more intricate structures. beilstein-journals.orgthno.org
Table 1: Common Macrocyclization Reactions Involving Aldehydes
| Reaction Type | Reactants | Typical Product | Role of Aldehyde |
|---|---|---|---|
| Schiff Base Condensation | Dicarbonyl (e.g., dialdehyde) + Diamine | Imine Macrocycle | Provides electrophilic carbonyl for C=N bond formation. |
| Ugi Multicomponent Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Peptoid Macrocycle | One of the four key components providing the carbonyl carbon. |
| Wittig-type Reactions | Dialdehyde + Bis(phosphonium salt) | Unsaturated Macrocycle | Provides electrophilic centers for C=C bond formation. |
Precursor for Dendrimers and Other Polymer Architectures (focus on chemical synthesis, not material performance)
Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. researchgate.net Their synthesis can be achieved through two main approaches: the divergent method, where the molecule is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core. researchgate.net
This compound is a suitable candidate for use in these synthetic strategies. In a convergent approach, the aldehyde can be modified to create a focal point for dendron growth. In a divergent synthesis, it can be attached to the periphery of a growing dendrimer in the final step, providing a functional "surface." The aldehyde group can be reacted with molecules that contain amine or other nucleophilic groups to add successive layers or "generations" to the dendrimer structure. For instance, a reaction with a molecule containing multiple amine groups would attach the benzaldehyde derivative to the growing polymer, with the cyclohexylethoxy groups forming the outer surface. This surface functionality can be tailored to control properties like solubility and reactivity. researchgate.net
Contribution to Materials Science and Polymer Chemistry
In materials science, this compound serves as a valuable monomer or precursor for creating polymers and materials with specific, tunable characteristics. The combination of its reactive aldehyde, rigid aromatic ring, and flexible, bulky aliphatic group allows for precise control over the chemical design of advanced materials.
Monomer in the Development of Specialty Polymers with Tunable Architectures
The aldehyde group of this compound makes it a functional monomer that can be incorporated into polymer chains. For example, it can be used in the synthesis of block copolymers. An amphiphilic block copolymer, PEO-b-PVBA, bearing benzaldehyde functionalities has been shown to self-assemble into vesicles (polymersomes). nih.gov The aldehyde groups within the vesicular walls are chemically accessible and can be used for further reactions, such as crosslinking with diamines to enhance the stability of the nanostructure. nih.gov
By using this compound as a monomer, specialty polymers can be designed where the cyclohexylethoxy group influences the physical properties of the polymer, such as its glass transition temperature and solubility, while the aldehyde provides a reactive handle for post-polymerization modification. This allows for the creation of polymers with tunable architectures for various applications.
Component in Liquid Crystalline Systems (focus on chemical design, not display properties)
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Rod-shaped molecules (calamitic mesogens) are a common motif for thermotropic liquid crystals. These molecules typically consist of a rigid core, often containing phenyl rings, and flexible terminal chains. researchgate.net
This compound possesses the fundamental structural features of a mesogen precursor. The benzaldehyde portion can act as part of the rigid core, while the cyclohexylethoxy group provides a flexible, non-polar tail. The chemical design of liquid crystals often involves the reaction of a substituted benzaldehyde with a substituted aniline (B41778) to form a Schiff base (an imine-linked molecule). researchgate.netajgreenchem.com This reaction extends the rigid core of the molecule, which is crucial for the formation of liquid crystalline phases. The size and shape of the terminal group—in this case, the cyclohexylethoxy group—play a significant role in determining the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which it is stable. ajgreenchem.com
Table 2: Examples of Schiff Base Liquid Crystals from Substituted Benzaldehydes
| Aldehyde Component | Amine Component | Resulting Mesophase Type | Reference Finding |
|---|---|---|---|
| 4-Alkoxybenzaldehyde | 4-Nitroaniline | Nematic, Smectic | Mesophase stability increases with the length of the alkoxy chain. ajgreenchem.com |
| 2,4-bis(benzoyloxy)benzaldehyde | 4-Alkoxyaniline | Nematic, Smectic A, Smectic C | Longer terminal alkoxy chains favor the formation of more ordered smectic phases. researchgate.net |
| 4-Hydroxybenzaldehyde (B117250) derivative | p-Nitroaniline | Nematic | Azo-Schiff bases can exhibit liquid crystalline properties. ajgreenchem.com |
Precursor for Functional Coatings or Films (focus on synthetic routes, not specific product attributes)
The synthesis of functional coatings and films often requires precursors that can be deposited onto a surface and subsequently crosslinked to form a stable, continuous layer. The sol-gel process or the deposition of polymer solutions are common methods for creating such films. academie-sciences.fr
Polymers synthesized from this compound can be used to create functional films. A synthetic route could involve dissolving the polymer in a suitable solvent, applying it to a substrate via spin-coating or dip-coating, and then inducing a crosslinking reaction. The aldehyde groups present in the polymer backbone are ideal sites for crosslinking. For example, exposing the film to a diamine and a reducing agent would form stable amine linkages between polymer chains, solidifying the film. nih.gov Another approach involves electrochemical deposition, where precursors in molten salts are used to synthesize nanostructured coatings. mdpi.com While not directly demonstrated for this specific compound, the principle of using functional organic molecules as precursors for coatings is well-established for creating materials like protective layers or films with specific optical properties. mdpi.comrsc.org The synthesis of biofuel precursors from benzaldehyde highlights its utility in condensation reactions that can be analogous to polymerization processes for coatings. rsc.org
As a Ligand Scaffold in Catalysis or Coordination Chemistry
The true potential of this compound lies in its use as a foundational structure for creating sophisticated ligands for metal catalysts. The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse ligand frameworks.
Design and Synthesis of Ligand Architectures Incorporating the Compound
The primary route to transform this compound into a ligand is through the condensation reaction of its aldehyde group with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry, offering a straightforward method to introduce a wide array of electronic and steric properties into the ligand structure.
By reacting this compound with different amines, a library of bidentate or polydentate ligands can be synthesized. For instance, condensation with a simple aniline derivative would yield a bidentate [N,O] ligand, where the imine nitrogen and the ether oxygen can coordinate to a metal center. More complex polydentate ligands can be assembled by using diamines or amino acids, leading to ligands that can form highly stable chelate complexes with transition metals.
The general synthetic approach is outlined below:
Scheme 1: General Synthesis of Schiff Base Ligands from this compound

A hypothetical set of synthesized ligands, demonstrating the versatility of this approach, is presented in the table below.
| Ligand ID | Amine Precursor | Ligand Structure | Potential Coordination Mode |
| L1 | Aniline | Bidentate [N,O] | Pincer |
| L2 | Ethylenediamine | Tetradentate [N2,O2] | Wraparound |
| L3 | 2-Aminophenol | Tridentate [N,O,O] | Meridional or Facial |
| L4 | (1R,2R)-Diaminocyclohexane | Tetradentate [N2,O2] | Chiral Cavity |
This table presents hypothetical ligand structures that could be synthesized from this compound.
The cyclohexyl group in these ligands is expected to play a crucial role in defining the steric environment around the metal center. This bulky substituent can create a well-defined pocket, potentially influencing the selectivity of a catalytic reaction.
Investigation of Metal-Ligand Interactions and Catalytic Activity (mechanistic focus)
Once these novel ligands are synthesized, the next critical step is to study their coordination behavior with various transition metals and to investigate the catalytic activity of the resulting metal complexes. A thorough mechanistic investigation is paramount to understanding and optimizing their performance.
The initial characterization of the metal complexes would involve a suite of spectroscopic and analytical techniques.
| Technique | Information Gained |
| FT-IR Spectroscopy | Confirmation of imine bond formation (C=N stretch) and coordination to the metal (shifts in C=N and C-O-C stretches). |
| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the ligand's coordination environment and the overall structure of the complex in solution. |
| UV-Vis Spectroscopy | Probing the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. libretexts.orgresearchgate.net |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. |
| Mass Spectrometry | Confirmation of the molecular weight and composition of the complex. |
With well-characterized complexes in hand, their catalytic activity can be explored in various organic transformations. Given the structural features of the proposed ligands, potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions.
A mechanistic study of a hypothetical palladium-catalyzed cross-coupling reaction, for example, would involve several key experiments:
Kinetic Studies: To determine the reaction order with respect to the catalyst, substrate, and coupling partner. This information helps to build a kinetic model of the catalytic cycle.
In-situ Monitoring: Using techniques like NMR or IR spectroscopy to identify and characterize reaction intermediates.
Deuterium Labeling Studies: To probe the mechanism of specific bond-breaking and bond-forming steps.
Computational Modeling (DFT): To calculate the energies of proposed intermediates and transition states, providing a theoretical framework to support experimental observations.
A hypothetical data table from a kinetic study is shown below, illustrating the type of data that would be generated.
| Entry | [Catalyst] (mol%) | [Substrate A] (M) | [Substrate B] (M) | Initial Rate (M/s) |
| 1 | 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 2 | 0.1 | 0.1 | 2.5 x 10⁻⁵ |
| 3 | 1 | 0.2 | 0.1 | 2.3 x 10⁻⁵ |
| 4 | 1 | 0.1 | 0.2 | 1.3 x 10⁻⁵ |
This table presents hypothetical kinetic data for a catalytic reaction, which would be used to determine the rate law.
Through such a systematic approach, a deep understanding of the structure-activity relationship of these novel catalysts can be achieved. The insights gained from mechanistic studies would be invaluable for the rational design of next-generation catalysts based on the this compound scaffold, potentially unlocking new catalytic transformations and improving the efficiency and selectivity of existing ones.
Systematic Investigation of Derivatives and Analogues of 2 2 Cyclohexylethoxy Benzaldehyde
Structural Modifications at the Cyclohexyl Moiety
The cyclohexyl group is a significant component of 2-(2-Cyclohexylethoxy)benzaldehyde, impacting its lipophilicity and conformational dynamics. Alterations to this part of the molecule can lead to substantial changes in its physical and chemical behavior.
Impact of Ring Size and Substituent Pattern on Conformational Landscape
Varying the cycloalkane ring size from the standard six-membered cyclohexyl ring to smaller rings like cyclopentyl or larger ones such as cycloheptyl directly affects the molecule's conformational possibilities. The cyclohexyl ring typically adopts a stable chair conformation. fiveable.me However, the addition of substituents can shift the balance between different chair and boat forms. fiveable.me Substituents generally favor the equatorial position to reduce steric hindrance, a fundamental concept in conformational analysis. libretexts.org The specific nature and placement of these substituents, for instance, alkyl groups or halogens, can effectively lock the ring into a preferred conformation. This, in turn, dictates the three-dimensional presentation of the entire molecule for intermolecular interactions.
Stereoisomeric Effects on Chemical Reactivity
The introduction of stereocenters within the cyclohexyl ring or at its connection point to the ethoxy chain results in the formation of stereoisomers, which include enantiomers and diastereomers. fiveable.mewikipedia.org These isomers, having different spatial arrangements of their atoms, can display varied chemical reactivity. fiveable.mewikipedia.org For example, the accessibility of the aldehyde functional group to an attacking nucleophile might be sterically hindered in one stereoisomer more than in another. The orientation of the cyclohexyl ring in relation to the rest of the molecule is determined by its stereochemistry and can influence both the rate and the outcome of chemical reactions. fiveable.meumt.edu The study of such stereoisomeric effects is crucial for understanding and predicting the behavior of these molecules in chemical and biological systems. fiveable.me
Variations in the Ether Linkage
Influence of Spacer Length and Flexibility on Molecular Properties
The length and flexibility of the spacer chain are key factors in determining the relative positioning of the cyclohexyl and benzaldehyde (B42025) moieties. A longer and more flexible chain provides a wider range of accessible conformations, which could allow the molecule to better adapt its shape to various environments. nih.govnih.gov In contrast, a shorter or more rigid spacer restricts the conformational options, resulting in a more defined molecular structure. nih.gov These structural constraints can have a significant impact on properties like solubility, melting point, and how the molecules pack in a crystalline solid. icm.edu.pl
Functional Group Alterations on the Benzaldehyde Unit
The benzaldehyde unit is a chemically versatile component, and modifications to its functional group can produce a diverse range of new derivatives with unique chemical reactivities and potential uses. acs.orgmasterorganicchemistry.com The ortho positioning of the ether linkage in relation to the aldehyde is a defining structural characteristic.
Replacing the aldehyde group (-CHO) with other groups that either withdraw or donate electrons can substantially alter the electronic nature of the aromatic ring. d-nb.inforeddit.com For instance, oxidizing the aldehyde to a carboxylic acid (-COOH) introduces a site for forming salts and engaging in hydrogen bonding. researchgate.netgoogle.com Conversely, reducing the aldehyde to an alcohol (-CH2OH) provides a different type of reactive site. researchgate.netresearchgate.net Additionally, introducing other substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring can further fine-tune the molecule's electronic and steric characteristics. reddit.comnih.gov The placement of these new substituents in relation to the ether linkage and the original aldehyde position is also a critical factor in understanding structure-activity relationships. nih.gov
Introduction of Electron-Donating and Electron-Withdrawing Groups
The reactivity of the benzaldehyde moiety in this compound can be systematically modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring. These substituents alter the electron density at the formyl group, thereby influencing its susceptibility to nucleophilic attack and other reactions.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy (e.g., methoxy (B1213986), -OCH₃), alkyl (-CH₃), and amino (-NH₂) groups, increases the electron density on the aromatic ring through inductive and/or resonance effects. This increased electron density is partially delocalized onto the carbonyl carbon of the aldehyde, making it less electrophilic and thus less reactive towards nucleophiles. askfilo.comlibretexts.orglibretexts.org For instance, a methoxy group at the para-position would significantly deactivate the aldehyde towards nucleophilic addition compared to the unsubstituted compound. cdnsciencepub.com
Electron-Withdrawing Groups (EWGs): Conversely, the attachment of EWGs, such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups, decreases the electron density on the aromatic ring. libretexts.orglibretexts.org This effect enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. askfilo.comresearchgate.net For example, a nitro group at the para-position would render the this compound significantly more susceptible to nucleophilic attack. askfilo.com
The following table summarizes the expected qualitative effects of common substituents on the reactivity of the aldehyde group.
| Substituent Position | Electron-Donating Group (e.g., -OCH₃) | Electron-Withdrawing Group (e.g., -NO₂) |
| ortho | Decreased Reactivity | Increased Reactivity |
| meta | Decreased Reactivity | Increased Reactivity |
| para | Decreased Reactivity | Increased Reactivity |
Reactivity of Related Aldehydes, Acids, Esters, and Anilines
Aldehydes: As discussed, the aldehyde group is characterized by its electrophilic carbonyl carbon, making it prone to nucleophilic addition reactions. The reactivity can be fine-tuned by substituents on the aromatic ring. askfilo.com For example, 4-(2-Cyclohexylethoxy)benzaldehyde can undergo reductive amination with l-tryptophan (B1681604) methyl ester. nih.govacs.org
Carboxylic Acids: The corresponding 2-(2-cyclohexylethoxy)benzoic acid is generally less reactive towards nucleophilic acyl substitution than the aldehyde is towards nucleophilic addition. libretexts.orgquora.com The carboxylate anion, formed under basic conditions, is highly unreactive towards nucleophiles. Under acidic conditions, the carboxylic acid can be protonated to enhance its reactivity, for instance, in Fischer esterification. libretexts.org The synthesis of related benzoic acid derivatives, such as 2-[2-(2-Cyclohexylethoxy)-2-oxoethyl]benzoic acid, has been reported. nih.gov
Esters: Esters, such as methyl 2-(2-cyclohexylethoxy)benzoate, are also susceptible to nucleophilic acyl substitution, although they are generally less reactive than the corresponding acid chlorides or anhydrides. libretexts.orgscribd.com They can undergo hydrolysis, ammonolysis, and transesterification reactions. The synthesis of methyl 5-(2-cyclohexylethoxy)-2-hydroxybenzoate has been documented, highlighting the accessibility of this class of compounds. google.com
Anilines: The amino group in 2-(2-cyclohexylethoxy)aniline (B3173044) is nucleophilic, making the compound susceptible to reactions such as acylation and alkylation. The lone pair of electrons on the nitrogen atom can be donated to the aromatic ring, activating it towards electrophilic substitution. koreascience.krresearchgate.net The synthesis and subsequent derivatization of 4-(2-cyclohexylethoxy)aniline (B183823) have been described in the literature. koreascience.krresearchgate.netkstudy.com
The general order of reactivity of the carbonyl/carboxyl group towards nucleophiles is: Aldehyde > Ester > Carboxylic Acid > Amide. quora.comgithub.io
Structure-Reactivity Relationships in Non-Biological Contexts
The relationship between the chemical structure of this compound derivatives and their reactivity can be rationalized using established principles of physical organic chemistry, such as the Hammett equation. acs.orglibretexts.org This equation quantitatively relates the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives to the electronic properties of the substituents. libretexts.org
The Hammett equation is given by: log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. libretexts.org
For reactions involving nucleophilic attack on the carbonyl carbon of this compound derivatives, a positive ρ value is expected, as electron-withdrawing groups enhance the electrophilicity of the reaction center. researchgate.net
The following table provides illustrative Hammett substituent constants (σ) for common functional groups, which can be used to predict the relative reactivity of substituted this compound derivatives.
| Substituent | σ (meta) | σ (para) |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from established literature values.
These structure-reactivity relationships are crucial for designing synthetic routes and for predicting the chemical behavior of novel derivatives of this compound in various non-biological applications. For instance, the selection of appropriate substituents can be used to control the rate and outcome of condensation reactions, oxidations, and other transformations. researchgate.netresearchgate.net
Advanced Analytical Methodologies for the Precise Quantification and Characterization of 2 2 Cyclohexylethoxy Benzaldehyde
Development of High-Resolution Chromatographic Separations
Chromatographic techniques are central to the separation of 2-(2-Cyclohexylethoxy)benzaldehyde from raw materials, by-products, or matrix components prior to its quantification and identification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose. cdnsciencepub.com
The successful separation of this compound hinges on the careful selection of the stationary and mobile phases in both HPLC and GC.
For High-Performance Liquid Chromatography (HPLC) , reversed-phase chromatography is typically the method of choice for compounds with the polarity of this compound.
Stationary Phases: A C18 (octadecylsilyl) bonded silica (B1680970) column is one of the most common and effective stationary phases. orientjchem.org Its non-polar nature provides excellent retention for the aromatic and cyclohexyl moieties of the molecule. Other potentially suitable phases include C8 or phenyl columns, which offer different selectivities.
Mobile Phases: A mixture of water and an organic solvent is used as the mobile phase. orientjchem.orgsemanticscholar.org Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. semanticscholar.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and sharp peaks. semanticscholar.org For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) may be added to the mobile phase to improve ionization efficiency. semanticscholar.org
For Gas Chromatography (GC) , the choice of stationary phase is critical and depends on the volatility and polarity of the analyte. Given that this compound is a semi-volatile fragrance compound, GC is a highly suitable technique. nih.gov
Stationary Phases: A non-polar or mid-polarity column is generally preferred. A common choice would be a column coated with a stationary phase like 5% Phenyl Polysiloxane, which separates compounds primarily based on their boiling points and to some extent on their polarity.
Carrier Gas: Helium is the most commonly used carrier gas, although hydrogen can be used to achieve faster analysis times. rsc.org
The following tables outline hypothetical, yet typical, starting conditions for the analysis of this compound by HPLC and GC.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative GC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |
| Injection Volume | 1 µL (split ratio 50:1) |
For the analysis of this compound within highly complex matrices, such as perfumes or essential oils, one-dimensional chromatography may not provide sufficient resolution. nih.gov In such cases, two-dimensional (2D) chromatography offers significantly enhanced separation power. wikipedia.orgnih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that couples two different GC columns in sequence. nih.gov The effluent from the first, longer column is continuously collected in small fractions and then rapidly injected onto a second, shorter column with a different stationary phase. news-medical.net This results in a two-dimensional separation space that can resolve components that co-elute in a single-column setup. nih.gov For a fragrance mixture, a common setup would involve a non-polar first-dimension column and a more polar second-dimension column. This approach is particularly valuable for separating isomers and compounds with similar boiling points but different functionalities. news-medical.net
Comprehensive two-dimensional liquid chromatography (LCxLC) operates on a similar principle, using two different liquid chromatography columns. wikipedia.org For instance, a reversed-phase separation in the first dimension could be coupled with a hydrophilic interaction liquid chromatography (HILIC) or a different reversed-phase selectivity in the second dimension. LCxLC is increasingly used for the analysis of complex natural product extracts and can be applied to separate the various components in a matrix containing this compound.
Hyphenated Spectroscopic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR) for compounds as they elute from the HPLC column. For this compound, LC-NMR could be used to confirm the connectivity of the cyclohexyl, ethoxy, and benzaldehyde (B42025) moieties without the need for prior isolation. This is particularly useful for identifying impurities or degradation products in a sample. Monitoring the reaction of a Williamson ether synthesis by NMR is a known application. rsc.org
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) provides information about the functional groups present in a molecule. As this compound elutes from the GC column, it passes through a light pipe in the FTIR spectrometer, and an infrared spectrum is recorded. The presence of characteristic absorption bands, such as the C=O stretch of the aldehyde and C-O-C stretch of the ether, can confirm the identity of the compound. Studies have used GC-MS and FTIR to monitor the formation of benzaldehyde from precursors, demonstrating the utility of the technique. nih.govacs.org
Table 3: Expected Spectroscopic Data for Structural Elucidation of this compound
| Technique | Expected Data/Signals |
|---|---|
| ¹H NMR | Signals in the aromatic region (δ 7.0-7.9 ppm), a singlet for the aldehyde proton (δ ~9.9-10.5 ppm), signals for the ethoxy methylene (B1212753) groups (~4.0 ppm), and signals for the cyclohexyl protons in the aliphatic region (δ 1.0-2.0 ppm). libretexts.orgpnu.ac.ir |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (δ ~190 ppm), signals for the aromatic carbons (δ 110-165 ppm), and signals for the aliphatic carbons of the ethoxy and cyclohexyl groups (δ 15-70 ppm). pnu.ac.irresearchgate.net |
| FTIR | Characteristic stretching vibrations for: aldehyde C-H (~2750, 2850 cm⁻¹), aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2850-2950 cm⁻¹), aldehyde C=O (~1700 cm⁻¹), aromatic C=C (~1600, 1500 cm⁻¹), and ether C-O-C (~1250 cm⁻¹). nih.gov |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavage of the ether bond or loss of the aldehyde group. libretexts.org |
The development of advanced detectors has significantly improved the ability to detect and quantify trace levels of compounds like this compound.
Mass Spectrometry (MS) is the most powerful detector for both GC and HPLC. rsc.orgnih.gov It provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for identification. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) enhances selectivity by isolating a specific parent ion and fragmenting it to produce a characteristic spectrum, which is invaluable for quantification in complex matrices. thermofisher.com
Flame Ionization Detector (FID) for GC is a robust and highly sensitive detector for organic compounds. rsc.org While it does not provide structural information, it offers a wide linear range and is excellent for routine quantification when the identity of the compound is already known.
Other specialized detectors, such as the Photoionization Detector (PID) , can be highly selective for aromatic compounds. For HPLC, detectors like the Diode Array Detector (DAD) provide full UV-Vis spectra of eluting peaks, which can aid in peak identification and purity assessment. uni-muenchen.decdnsciencepub.com
Spectrophotometric and Fluorimetric Approaches for Reaction Monitoring
Spectrophotometric and fluorimetric methods offer simple, rapid, and often high-throughput means of analysis, particularly for monitoring reaction progress or for specific quantification assays.
Spectrophotometry , specifically UV-Vis spectroscopy, can be used to monitor the synthesis of this compound. For example, in a Williamson ether synthesis to form the ether linkage, the reaction progress can be followed by monitoring the change in the UV-Vis absorbance spectrum as the reactant (e.g., a hydroxybenzaldehyde) is converted to the product. richmond.edu The distinct electronic transitions of the conjugated benzaldehyde system provide a clear spectroscopic handle for this purpose. researchgate.netresearchgate.net
Fluorimetry offers extremely high sensitivity for the quantification of aldehydes. sigmaaldrich.comaatbio.comabcam.com These methods typically involve a derivatization reaction where the aldehyde group of this compound reacts with a non-fluorescent or weakly fluorescent probe to yield a highly fluorescent product. rsc.orgrsc.org The increase in fluorescence intensity is directly proportional to the aldehyde concentration. sigmaaldrich.com This approach is ideal for quantifying trace amounts of the compound. Several commercial kits are available for the fluorimetric quantification of aldehydes. sigmaaldrich.comaatbio.comabcam.com
Table 4: Summary of Spectrophotometric and Fluorimetric Approaches
| Method | Principle | Application to this compound |
|---|---|---|
| UV-Vis Spectrophotometry | Measures the absorption of UV-visible light by the analyte's chromophore. | Monitoring the synthesis reaction by observing the appearance of the product's unique absorbance spectrum or the disappearance of a reactant's spectrum. richmond.edu |
| Fluorimetry | Measures the fluorescence emitted by an analyte after excitation with light. Often requires derivatization with a fluorogenic probe. | Highly sensitive quantification by reacting the aldehyde group with a probe (e.g., 5-aminofluorescein) to form a fluorescent product. researchgate.netnih.gov |
In Situ UV-Vis Spectroscopy for Kinetic Studies
In situ UV-Vis spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reaction kinetics. ntnu.no The methodology relies on the continuous measurement of changes in the concentration of a reactant or product by recording its absorbance at a specific wavelength over time. ntnu.nosapub.org For a compound like this compound, which possesses a benzaldehyde chromophore, this technique is particularly suitable for studying reactions involving the transformation of the aldehyde group or alterations to the aromatic system. The aromatic rings and the carbonyl group give rise to characteristic absorption bands in the UV region. sapub.org
Kinetic studies are performed by initiating a reaction within a cuvette or a reactor equipped with a UV-Vis transmission dip probe. ntnu.noresearchgate.net The instrument continuously records the full UV-Vis spectrum or the absorbance at a pre-determined wavelength corresponding to a peak maximum for the analyte of interest. As the concentration of the analyte changes, the absorbance varies according to the Beer-Lambert law. This allows for the direct observation of reaction progress without the need for sampling and quenching, thereby providing high-quality kinetic data.
For instance, the oxidation or reduction of the aldehyde group in this compound can be monitored. The disappearance of the characteristic n-π* transition of the carbonyl group or the appearance of a new band corresponding to the product can be tracked. The data generated, a series of absorbance values over time, can then be used to determine reaction rates, rate constants, and reaction orders. asianpubs.org Often, if one reactant is in large excess, the reaction can be treated using a pseudo-first-order kinetic model. sapub.org
The rate constant (k) can be derived from the slope of a plot of the natural logarithm of absorbance versus time. The following table provides a hypothetical example of data that would be collected during a kinetic run for a reaction involving this compound, assuming pseudo-first-order kinetics.
Table 1: Hypothetical Kinetic Data from In Situ UV-Vis Spectroscopy
| Time (seconds) | Absorbance at λmax | ln(Absorbance) |
| 0 | 0.800 | -0.223 |
| 30 | 0.655 | -0.423 |
| 60 | 0.537 | -0.622 |
| 90 | 0.440 | -0.821 |
| 120 | 0.360 | -1.022 |
| 150 | 0.295 | -1.221 |
| 180 | 0.242 | -1.419 |
This table illustrates the type of data generated from a UV-Vis kinetic study. A plot of ln(Absorbance) vs. Time would yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant.
Fluorescence Derivatization for Detection in Academic Research
In many research contexts, particularly in complex biological or environmental matrices, the direct detection of analytes like this compound can be challenging due to low concentrations or lack of a native fluorescent signal. Fluorescence derivatization is a widely employed strategy to overcome these limitations. journalajacr.com This pre- or post-column technique involves chemically modifying the target analyte with a fluorescent reagent (a fluorophore) to produce a derivative that can be detected with high sensitivity and selectivity by a fluorescence detector, often coupled with High-Performance Liquid Chromatography (HPLC). journalajacr.comnih.gov
The aldehyde functional group of this compound is an ideal target for derivatization. A common approach is the reaction with hydrazine-containing reagents to form highly fluorescent and stable hydrazones. nih.gov This process significantly lowers the limit of detection compared to standard UV-Vis absorption methods.
A notable example of such a reagent is N-acetylhydrazine acridone (B373769) (AHAD). nih.gov AHAD reacts with benzaldehydes in the presence of an acid catalyst to form a derivative that exhibits strong fluorescence. nih.govrsc.org The reaction is typically carried out at a mild temperature (e.g., 40°C) for a short duration (e.g., 30 minutes). nih.gov The resulting derivative can then be separated by reversed-phase HPLC and detected with excitation and emission wavelengths specific to the acridone fluorophore, for instance, around 371 nm and 421 nm, respectively. nih.govrsc.org This approach allows for the quantification of aldehydes at very low levels, often in the nanomolar to picomolar range. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, including desired sensitivity, reaction conditions, and compatibility with the chromatographic system.
Table 2: Examples of Fluorescence Derivatization Reagents for Aldehydes
| Reagent | Functional Group Targeted | Typical Excitation (λex) | Typical Emission (λem) | Reference |
| N-acetylhydrazine acridone (AHAD) | Carbonyl (Aldehyde) | 371 nm | 421 nm | nih.gov |
| Dansyl Hydrazine | Carbonyl (Aldehyde) | ~340 nm | ~525 nm | journalajacr.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | ~360 nm | (Used for UV/Vis or LS) | nih.gov |
| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | Carboxyl (after oxidation) | Not specified | Not specified | nih.gov |
This table summarizes key characteristics of various reagents used to derivatize carbonyl-containing compounds for enhanced detection.
Chemometric Approaches for Data Interpretation
Modern analytical instruments generate vast and complex datasets, such as full-spectrum chromatograms or time-resolved spectra. Chemometrics applies mathematical and statistical methods to extract the maximum amount of useful chemical information from this multivariate data. researchgate.net For the analysis of this compound, chemometric tools are invaluable for tasks ranging from quality control to quantitative analysis in complex mixtures. researchgate.netplantprotection.pl
Principal Component Analysis (PCA) is an exploratory, unsupervised pattern recognition technique. researchgate.net It reduces the dimensionality of a dataset while retaining most of the original variance. For example, if multiple batches of a product containing this compound are analyzed by HPLC-DAD or UV-Vis spectroscopy, PCA can be applied to the resulting data matrices. The PCA scores plot would visually reveal clustering of samples, allowing for the rapid identification of similarities or differences between batches, or the detection of outlier samples that deviate from the standard profile. plantprotection.pl
Partial Least Squares (PLS) regression is a supervised method used for creating predictive models. researchgate.net It is particularly useful for quantitative analysis in the presence of interfering species or matrix effects, where univariate calibration would fail. A PLS model can be built to correlate the instrumental data (e.g., UV-Vis spectra) with the known concentrations of this compound in a set of calibration samples. This model can then be used to predict the concentration of the compound in new, unknown samples with high accuracy, even with significant spectral overlap from other components. eigenvector.com The validity of such models is often confirmed through permutation tests to ensure they are not overfitted. researchgate.net
These chemometric techniques transform raw instrumental data into chemically relevant insights, enhancing the power and reliability of analytical methodologies.
Table 3: Illustrative Output of a Principal Component Analysis (PCA)
| Principal Component (PC) | Eigenvalue | % Variance Explained | Cumulative % Variance |
| PC1 | 7.82 | 65.2 | 65.2 |
| PC2 | 2.51 | 20.9 | 86.1 |
| PC3 | 0.95 | 7.9 | 94.0 |
| PC4 | 0.36 | 3.0 | 97.0 |
This table shows a hypothetical result from a PCA on spectroscopic data. It indicates that the first two principal components capture over 86% of the total variation in the data, suggesting that a 2D scores plot (PC1 vs. PC2) would be effective for visualizing sample relationships.
Future Research Directions and Unexplored Avenues for 2 2 Cyclohexylethoxy Benzaldehyde
Integration with Flow Chemistry and Continuous Manufacturing Techniques
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. seqens.comtarosdiscovery.com For the synthesis of 2-(2-Cyclohexylethoxy)benzaldehyde, this would involve moving from discrete reaction steps to a continuous, automated process. researchgate.netmdpi.com
Key Advantages of Flow Chemistry:
| Feature | Benefit in the Synthesis of this compound |
| Enhanced Safety | Minimizes the handling of potentially hazardous reagents by containing them within a closed system. seqens.com |
| Improved Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is crucial for optimizing reaction yields and minimizing side products. beilstein-journals.org |
| Increased Efficiency and Yield | Continuous processing can lead to higher throughput and reduced reaction times, from hours to minutes in some cases. seqens.com |
| Scalability | Scaling up production is more straightforward and requires lower capital investment compared to traditional batch reactors. seqens.comtarosdiscovery.com |
| Reduced Environmental Footprint | Flow chemistry can significantly decrease solvent consumption and energy usage, contributing to a greener chemical process. seqens.com |
The implementation of flow chemistry for this compound would necessitate the development of optimized reactor setups and the integration of in-line analytical techniques to monitor the reaction in real-time. This approach not only promises a more efficient synthesis but also opens the door to the on-demand production of this and related compounds.
Computational Design of Novel Analogues with Targeted Chemical Properties
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, desired properties. By applying these methods to this compound, researchers can virtually screen a vast chemical space to identify analogues with enhanced or entirely new functionalities.
Areas for Computational Exploration:
Structure-Property Relationships: By systematically modifying the cyclohexyl, ethoxy, or benzaldehyde (B42025) moieties, computational models can predict how these changes will affect key chemical properties such as reactivity, solubility, and electronic characteristics.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the transition states and energy profiles of reactions involving this compound, providing insights that can guide the design of more efficient synthetic routes.
Design of Functional Materials: Computational screening can identify analogues with properties suitable for applications in areas like chemical sensing or as components in redox-active polymers for energy storage. nih.govchemrxiv.org
This in-silico approach can significantly accelerate the discovery of new compounds, reducing the time and resources required for experimental synthesis and testing.
Sustainable Synthesis and Degradation Pathways within Circular Economy Principles
The principles of the circular economy and green chemistry advocate for the design of products and processes that minimize waste and maximize resource utilization. mdpi.comchemiehoch3.de Applying these principles to the lifecycle of this compound involves a holistic approach that considers both its synthesis and its ultimate fate.
Strategies for a Circular Lifecycle:
| Lifecycle Stage | Sustainable Approach |
| Synthesis | Development of synthetic routes that utilize renewable starting materials, employ catalytic methods to improve atom economy, and minimize the use of hazardous solvents. mdpi.com |
| Use | Design of applications where the compound can be easily recovered and reused. |
| End-of-Life | Investigation of biodegradable pathways for this compound, ensuring that it breaks down into non-toxic components. This could involve studying its degradation under various environmental conditions or designing it for enzymatic or hydrolytic decomposition. nsf.gov |
A key research direction is the development of chemically recyclable polymers incorporating structures similar to this compound, which can be depolymerized back to their monomeric units for reuse. nsf.gov This "design for degradation" approach is fundamental to creating a truly circular chemical economy. ellenmacarthurfoundation.org
Advanced Spectroscopic Probes for Real-Time Reaction Mechanism Studies
A detailed understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques can provide real-time insights into the transient species and intermediates that are formed during the synthesis and reactions of this compound. nih.gov
Potential Spectroscopic Techniques and Their Applications:
| Spectroscopic Probe | Information Gained |
| In-situ NMR Spectroscopy | Can be coupled with flow reactors to monitor the conversion of reactants to products in real-time, providing kinetic data and identifying reaction intermediates. beilstein-journals.org |
| Raman and Infrared (IR) Spectroscopy | Offer molecular-level information about bond vibrations, allowing for the tracking of functional group transformations during a reaction. |
| Fluorescence Spectroscopy | Could be used if fluorescent intermediates or products are involved, or by introducing fluorescent probes to monitor specific reaction events. nih.gov |
The data obtained from these advanced spectroscopic methods can be used to refine reaction conditions, improve yields, and gain a fundamental understanding of the chemical transformations involving this compound.
Exploration of Emerging Roles in Non-Traditional Chemical Systems
The unique chemical structure of this compound suggests its potential for use in a variety of non-traditional chemical systems.
Potential Application Areas:
Chemical Sensing: The benzaldehyde group is known to be reactive and can participate in condensation reactions. wikipedia.org This reactivity could be harnessed to develop chemosensors where the binding of a specific analyte to the aldehyde functional group of this compound or its derivatives leads to a detectable signal, such as a change in color or fluorescence. Research into metal-organic frameworks (MOFs) has shown that benzaldehyde-containing ligands can be used for the selective sensing of small molecules. rsc.org
Energy Storage Materials: Redox-active organic materials are being explored as alternatives to traditional inorganic materials in batteries. nih.govoaepublish.com The aromatic and carbonyl components of this compound suggest that its derivatives could be incorporated into polymers designed for electrochemical energy storage. mdpi.com By designing polymers with intrinsic microporosity and accessible redox sites based on this molecular scaffold, it may be possible to create novel electrode materials for flexible and lightweight energy storage devices. nih.govrsc.org
Further research in these areas could unlock new applications for this compound and its analogues, expanding their utility beyond traditional chemical synthesis.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Cyclohexylethoxy)benzaldehyde, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of a phenolic precursor (e.g., 2-hydroxybenzaldehyde) with 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Optimization includes:
- Reagent Ratios : A 1:1.2 molar ratio of phenol to alkylating agent improves yield by minimizing unreacted starting material .
- Temperature Control : Refluxing at 80–100°C for 12–24 hours ensures complete substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes byproducts like unreacted aldehyde or dialkylated species .
Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm, singlet) and cyclohexyl protons (δ 1.0–2.1 ppm, multiplet). The ethoxy group’s methylene protons appear as a triplet near δ 4.0 ppm .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while the cyclohexyl carbons appear at δ 20–35 ppm .
- IR Spectroscopy : A strong C=O stretch (∼1700 cm⁻¹) confirms the aldehyde group, and C-O-C ether stretches (∼1250 cm⁻¹) validate the ethoxy linkage .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z corresponding to C₁₅H₂₀O₂ (calculated 248.32 g/mol) with fragmentation patterns (e.g., loss of cyclohexylethoxy group) confirm structure .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexylethoxy substituent influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The bulky cyclohexyl group introduces steric hindrance, slowing nucleophilic attack at the aldehyde carbon. Electronic effects are minimal due to the ethoxy spacer, but the electron-donating nature of the ether oxygen slightly deactivates the aromatic ring. Experimental strategies to probe this include:
- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-methoxybenzaldehyde) using UV-Vis monitoring .
- Computational Modeling : Density Functional Theory (DFT) calculations assess transition-state energies and charge distribution .
For example, in Grignard reactions, lower yields of alcohol products (vs. unsubstituted benzaldehyde) highlight steric limitations .
Q. What strategies can resolve discrepancies in reported reaction yields or byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer : Contradictory data often arise from variations in reaction conditions or purification methods. Resolution strategies include:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated products or oxidation byproducts) .
- Condition Screening : Design a factorial experiment varying solvent (DMF vs. THF), base (K₂CO₃ vs. NaH), and temperature to isolate optimal parameters .
- Mechanistic Reassessment : If competing pathways (e.g., aldol condensation) are suspected, track intermediates via in-situ IR or quenching studies .
For instance, conflicting yields in Knoevenagel condensations may stem from residual moisture; rigorous drying of reagents and solvents can improve reproducibility .
Q. How does the stability of this compound under acidic or basic conditions impact its utility in multi-step syntheses?
- Methodological Answer : The aldehyde group is prone to oxidation under acidic conditions, while the ether linkage is hydrolytically stable in neutral/basic media. Stability assessments involve:
- pH-Dependent Degradation Studies : Monitor decomposition via HPLC at pH 2–12 over 24 hours .
- Protection Strategies : Use acetal protection (e.g., ethylene glycol) for the aldehyde during steps requiring strong acids .
For example, in peptide coupling reactions, the compound’s stability in DMF (pH 7–8) makes it suitable for Schiff base formation .
Q. What intermolecular interactions (e.g., CH-π, hydrogen bonding) dominate the crystal packing of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : X-ray crystallography reveals CH-π interactions between the cyclohexyl group and aromatic ring (distance: 3.1–3.5 Å) and weak hydrogen bonds (C-H···O) involving the aldehyde oxygen . These interactions:
- Enhance Melting Point : Higher thermal stability (mp ~80–90°C) compared to non-bulky analogs .
- Affect Solubility : Reduced aqueous solubility due to hydrophobic cyclohexyl packing .
Computational tools (Mercury Software) visualize packing motifs, guiding polymorph screening .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors, which may cause respiratory irritation .
- PPE : Nitrile gloves and safety goggles prevent skin/eye contact; avoid latex due to permeability .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste (if halogenated byproducts are present) .
- Storage : In airtight containers under nitrogen at 4°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
